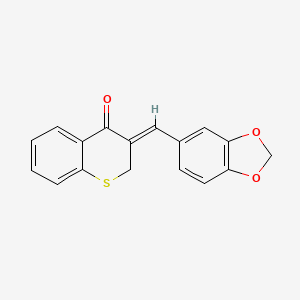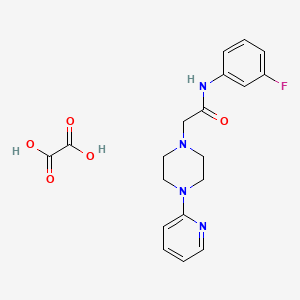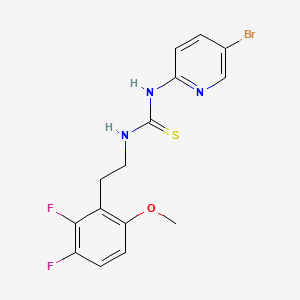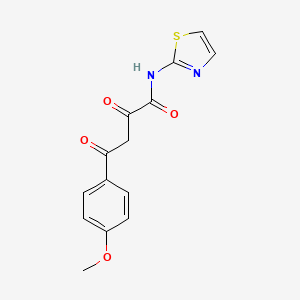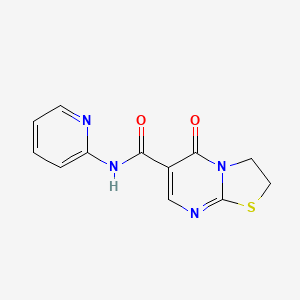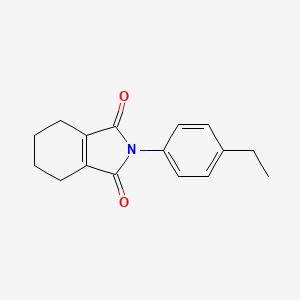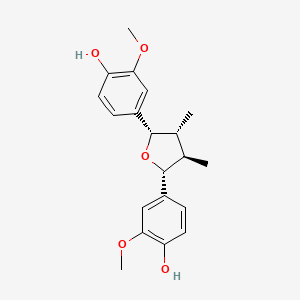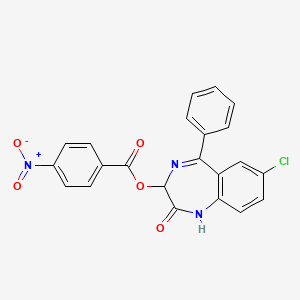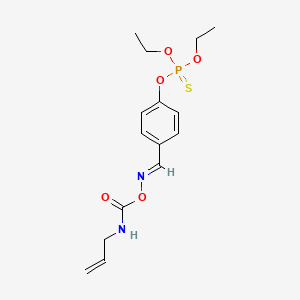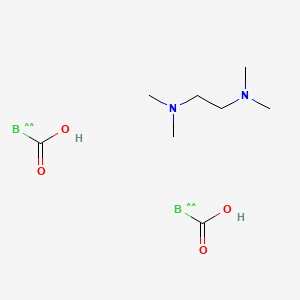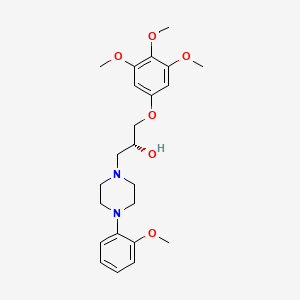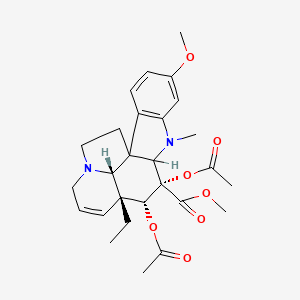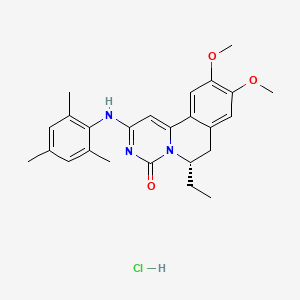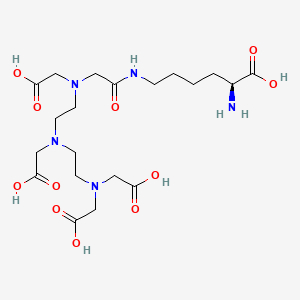
epsilon-Lysine-pentetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epsilon-Lysine-pentetate is a compound that belongs to the family of polyamino acids. It is composed of multiple lysine residues linked together through amide bonds. This compound is known for its excellent antimicrobial properties, making it valuable in various industries, including food preservation and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epsilon-Lysine-pentetate can be synthesized through several methods, including solid-phase synthesis and ring-opening polymerization. These methods involve the protection and deprotection of functional groups to ensure the correct formation of amide bonds between lysine residues .
Industrial Production Methods
Microbial fermentation is the most common method for the industrial production of this compound. This method is preferred due to its economic efficiency and environmental friendliness. Microorganisms, particularly those from the genus Streptomyces, are used to produce this compound through fermentation processes .
Chemical Reactions Analysis
Types of Reactions
Epsilon-Lysine-pentetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield primary amines .
Scientific Research Applications
Epsilon-Lysine-pentetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Utilized as an antimicrobial agent in various pharmaceutical formulations.
Industry: Applied in food preservation to prevent microbial growth
Mechanism of Action
The antimicrobial activity of epsilon-Lysine-pentetate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Poly-L-lysine: Another polyamino acid with similar antimicrobial properties.
Lysine-based dendrimers: Branched polymers with multiple lysine residues.
Uniqueness
Epsilon-Lysine-pentetate is unique due to its specific structure, which allows for strong antimicrobial activity while being biodegradable and non-toxic. This makes it particularly valuable in applications where safety and environmental impact are important considerations .
Properties
CAS No. |
163488-51-5 |
|---|---|
Molecular Formula |
C20H35N5O11 |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H35N5O11/c21-14(20(35)36)3-1-2-4-22-15(26)9-24(11-17(29)30)7-5-23(10-16(27)28)6-8-25(12-18(31)32)13-19(33)34/h14H,1-13,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t14-/m0/s1 |
InChI Key |
JGTYOCAAPPCXHS-AWEZNQCLSA-N |
Isomeric SMILES |
C(CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


